molecular formula C11H10F2N2O4 B2638246 (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone CAS No. 260554-75-4

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone

Cat. No.: B2638246
CAS No.: 260554-75-4
M. Wt: 272.208
InChI Key: KRZCXYNWMQWJJY-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H10F2N2O4 It is characterized by the presence of both fluorine and nitro groups on the phenyl ring, as well as a morpholino group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone typically involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various enzymes or receptors. The morpholino group may enhance its solubility and facilitate its transport within biological systems. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluoro-3-nitrophenyl)(piperidino)methanone
  • (2,6-Difluoro-3-nitrophenyl)(morpholino)ethanone
  • (2,6-Difluoro-3-nitrophenyl)(morpholino)propanone

Uniqueness

(2,6-Difluoro-3-nitrophenyl)(morpholino)methanone is unique due to the specific combination of functional groups it possesses. The presence of both fluorine and nitro groups on the phenyl ring, along with the morpholino group, imparts distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(2,6-difluoro-3-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O4/c12-7-1-2-8(15(17)18)10(13)9(7)11(16)14-3-5-19-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZCXYNWMQWJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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